molecular formula C11H15BrClNO3 B2562354 Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate;hydrochloride CAS No. 2344686-07-1

Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate;hydrochloride

Cat. No.: B2562354
CAS No.: 2344686-07-1
M. Wt: 324.6
InChI Key: ZDWNGHNKXBIKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate;hydrochloride” is a chemical compound with the CAS Number: 2344686-07-1 . It has a molecular weight of 324.6 . The compound is typically stored at 4 degrees Celsius and is usually available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate hydrochloride . The InChI code for this compound is 1S/C11H14BrNO3.ClH/c1-15-10-4-3-7(5-8(10)12)9(13)6-11(14)16-2;/h3-5,9H,6,13H2,1-2H3;1H .


Physical and Chemical Properties Analysis

The compound is a powder and is stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride demonstrates a methodology for producing morpholine derivatives, highlighting the compound's utility in divergent synthetic routes with advantages like easy operation, short reaction time, and high yield (Tan Bin, 2011).
  • Antioxidant Activity of Ammonium Salts derived from similar bromophenyl and methoxycarbonyl compounds shows significant inhibitory activity against superoxide generation in mitochondria, suggesting potential for therapeutic applications (O. V. Kushnir et al., 2015).

Pharmacological Applications

  • Inhibitory Activities on cGMP Phosphodiesterase (cGMP-PDE) from compounds structurally related to Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate indicate potential for coronary artery dilation, which could be leveraged in cardiovascular therapies (Y. Takase et al., 1994).

Material Science and Industrial Applications

  • Flame Retardant for PET research indicates the synthesis and characterization of compounds similar to Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate for use in polyester, enhancing its flame retardant properties (Xianrong Yan, 1999).

Bioevaluation and Nematicidal Activity

  • Synthesis and bioevaluation against Root-Knot Nematode (Meloidogyne javanica) of derivatives containing methoxyphenyl groups showcases the potential of similar compounds in agricultural applications to manage nematode infestations (Sumona Kumari et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3.ClH/c1-15-10-4-3-7(5-8(10)12)9(13)6-11(14)16-2;/h3-5,9H,6,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWNGHNKXBIKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)OC)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.